连翘苷A

描述

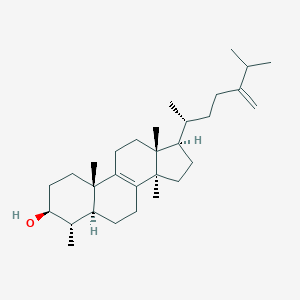

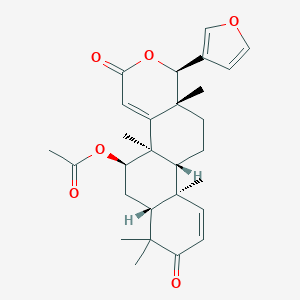

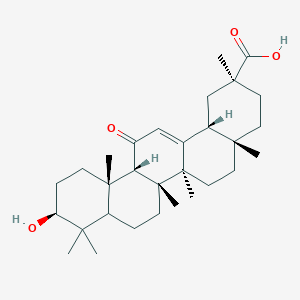

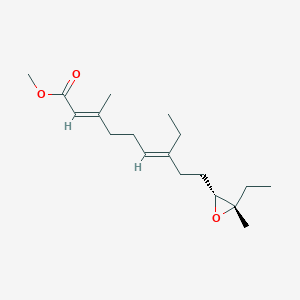

连翘苷 A 是一种主要从连翘(Forsythia suspensa (Thunb.) Vahl)的干燥果实中提取的苯乙醇苷,连翘是一种广泛应用于中药的药用植物。 这种化合物以其广泛的药理活性而闻名,包括抗炎、抗氧化、抗菌和神经保护特性 .

科学研究应用

连翘苷 A 具有广泛的科学研究应用:

化学: 它被用作苯乙醇苷及其化学性质研究中的参考化合物。

生物学: 连翘苷 A 因其对细胞过程的影响而被研究,包括其抗氧化和抗炎活性。

作用机制

连翘苷 A 通过各种分子靶点和途径发挥作用:

生化分析

Biochemical Properties

Forsythoside A interacts with various enzymes, proteins, and other biomolecules. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .

Cellular Effects

Forsythoside A has significant effects on various types of cells and cellular processes. It has been shown to increase the viability of lipopolysaccharide (LPS)-treated RAW264.7 cells and primary lymphocytes, suggesting that Forsythoside A effectively counters the adverse effects of endotoxins . It also exerts neuroprotective effects by activating Nrf2 and endoplasmic reticulum stress pathway to reduce cerebral ischemic damage .

Molecular Mechanism

At the molecular level, Forsythoside A exerts its effects through various mechanisms. It has been shown to block the LPS/TLR4 signaling pathway and inhibit regulatory T cells (Tregs), downregulating Foxp3, IL-10 and TGF-β1, molecules involved in the immunosuppressive function of Tregs .

Dosage Effects in Animal Models

The effects of Forsythoside A vary with different dosages in animal models. For instance, Forsythoside A significantly reduced the levels of urine protein, blood creatinine and urea nitrogen in a nephropathy rat model induced by adriamycin .

Transport and Distribution

Forsythoside A is transported and distributed within cells and tissues. An in vitro Caco-2 cell model and a single-pass intestinal perfusion in situ model in SD rats were used to investigate the intestinal absorption of Forsythoside A .

准备方法

合成路线和反应条件: 连翘苷 A 可以通过一系列涉及苯乙醇苷酯化的化学反应合成。该过程通常涉及使用乙醇等溶剂和特定催化剂来促进反应。 提取过程的最佳条件包括 53.4°C 的温度、2.2 小时的提取时间、45.7 mL/g 的液料比和 6 的 pH 值 .

工业生产方法: 连翘苷 A 的工业生产涉及使用 β-环糊精辅助法从连翘叶中提取。这种绿色提取工艺优化了连翘苷 A 的产量和纯度。工艺参数包括 1:36.3 的固液比、75.25°C 的温度和 3.94 的 pH 值。 使用 β-环糊精增强了该化合物的溶解度和稳定性 .

化学反应分析

反应类型: 连翘苷 A 会发生各种化学反应,包括氧化、还原和取代。这些反应由不同的试剂和条件促进。

常用试剂和条件:

氧化: 连翘苷 A 可以使用过氧化氢或高锰酸钾等试剂在受控条件下氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 取代反应涉及使用特定催化剂和溶剂将连翘苷 A 中的官能团替换为其他官能团。

相似化合物的比较

属性

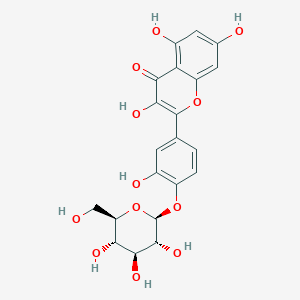

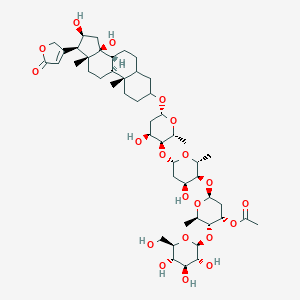

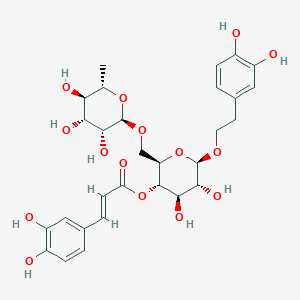

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOUWTJYUCZJQD-UJERWXFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317212 | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79916-77-1 | |

| Record name | Forsythoside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79916-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythiaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079916771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forsythoside B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Forsythoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORSYTHIASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUH5BQ893P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological effects of forsythiaside?

A1: Forsythiaside exhibits a wide range of pharmacological activities, including:

Q2: How does forsythiaside interact with the NF-κB signaling pathway?

A2: Forsythiaside has been shown to attenuate LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway [, ]. While the exact mechanism remains unclear, studies suggest forsythiaside might inhibit NF-κB activation by preventing IκBα degradation and p65 phosphorylation []. This, in turn, suppresses the expression of pro-inflammatory cytokines, like TNF-α, IL-1β, and IL-6, contributing to its anti-inflammatory effects.

Q3: What is the role of the Nrf2/HO-1 pathway in forsythiaside's cardioprotective effects?

A3: Forsythiaside activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress [, ]. By promoting Nrf2 nuclear translocation and increasing HO-1 expression, forsythiaside enhances the antioxidant capacity of cardiomyocytes, protecting them from H2O2-induced damage [, ]. This activation contributes significantly to its cardioprotective effects.

Q4: What is known about the pharmacokinetics of forsythiaside?

A4: Studies in rats show that forsythiaside exhibits rapid absorption and elimination after intravenous administration, fitting a two-compartment pharmacokinetic model [, ]. Research indicates a moderate plasma protein binding capacity, ranging from 62.9% to 69.3% at various concentrations [].

Q5: How is forsythiaside quantified in biological samples?

A5: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) is the primary method for quantifying forsythiaside in biological samples [, , , , ]. This method offers good sensitivity, accuracy, and reproducibility for pharmacokinetic studies.

Q6: What methods are employed to study forsythiaside stability?

A6: Researchers utilize UV spectrophotometry to assess forsythiaside stability under various conditions, including different pH levels and temperatures []. This method helps determine the compound's susceptibility to degradation and its stability profile under different storage and processing conditions.

Q7: What is the chemical structure of forsythiaside?

A7: Forsythiaside is a phenylethanoside glycoside. While specific spectroscopic data isn't directly provided in the research, its structure consists of a phenylethyl alcohol moiety linked to a glucose molecule via a glycosidic bond.

Q8: What is known about the material compatibility and stability of forsythiaside?

A8: Forsythiaside exhibits instability under alkaline conditions (pH 9.40), showing greater stability in acidic environments (pH 4.03) and at moderate temperatures []. This information is crucial for optimizing formulation strategies and storage conditions to ensure its stability and efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。